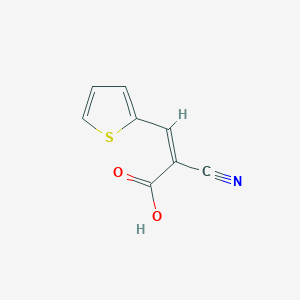
Diethyl 2,6-dimethyl-4-(trichloromethyl)pyridine-3,5-dicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diethyl 2,6-dimethyl-4-(trichloromethyl)pyridine-3,5-dicarboxylate is a chemical compound that belongs to the class of dihydropyridines It is characterized by the presence of a pyridine ring substituted with diethyl ester groups at the 3 and 5 positions, methyl groups at the 2 and 6 positions, and a trichloromethyl group at the 4 position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 2,6-dimethyl-4-(trichloromethyl)pyridine-3,5-dicarboxylate can be achieved through the Hantzsch reaction. This involves the condensation of an aldehyde, a β-ketoester, and ammonium acetate in the presence of a suitable solvent such as ethanol. The reaction is typically carried out under reflux conditions for several hours to ensure complete conversion of the starting materials .
Industrial Production Methods
On an industrial scale, the synthesis of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts such as KF/Al2O3 can enhance the reaction rate and selectivity .
化学反応の分析
Types of Reactions
Diethyl 2,6-dimethyl-4-(trichloromethyl)pyridine-3,5-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can convert the trichloromethyl group to other functional groups.
Substitution: The trichloromethyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include methanesulfonic acid and sodium nitrite.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles like amines or thiols can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyridine derivatives, while reduction can produce compounds with different functional groups at the 4 position .
科学的研究の応用
Diethyl 2,6-dimethyl-4-(trichloromethyl)pyridine-3,5-dicarboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.
Industry: The compound can be used in the production of agrochemicals and other industrial products.
作用機序
The mechanism of action of diethyl 2,6-dimethyl-4-(trichloromethyl)pyridine-3,5-dicarboxylate involves its interaction with specific molecular targets. For example, as a calcium channel blocker, it inhibits the influx of calcium ions into cells, thereby affecting various physiological processes. The trichloromethyl group plays a crucial role in its binding affinity and selectivity towards these targets .
類似化合物との比較
Similar Compounds
Diethyl 2,6-dimethylpyridine-3,5-dicarboxylate: Lacks the trichloromethyl group and has different chemical properties.
Diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate: Similar structure but different functional groups at the 4 position.
Diethyl 1,4-dihydro-2,4,6-trimethyl-3,5-pyridinedicarboxylate: Contains an additional methyl group at the 4 position.
Uniqueness
Diethyl 2,6-dimethyl-4-(trichloromethyl)pyridine-3,5-dicarboxylate is unique due to the presence of the trichloromethyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .
特性
CAS番号 |
6644-90-2 |
|---|---|
分子式 |
C14H16Cl3NO4 |
分子量 |
368.6 g/mol |
IUPAC名 |
diethyl 2,6-dimethyl-4-(trichloromethyl)pyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C14H16Cl3NO4/c1-5-21-12(19)9-7(3)18-8(4)10(13(20)22-6-2)11(9)14(15,16)17/h5-6H2,1-4H3 |
InChIキー |
PYCAAKOOCOXMOP-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=C(N=C(C(=C1C(Cl)(Cl)Cl)C(=O)OCC)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(5Z)-5-{[3-(4-Isopropoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-pentyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11972102.png)
![4-{[(E)-(4-fluorophenyl)methylidene]amino}-5-(3,4,5-trimethoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B11972111.png)

![3-amino-5-(4-fluorophenyl)-2-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11972126.png)

![(5Z)-5-{[3-(4-isobutoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11972132.png)

![(2E)-5-benzyl-2-{(2E)-[(3E)-4-phenylbut-3-en-2-ylidene]hydrazinylidene}-1,3-thiazolidin-4-one](/img/structure/B11972150.png)



![3-chloro-N'-[(E)-(2,5-dimethoxyphenyl)methylidene]-1-benzothiophene-2-carbohydrazide](/img/structure/B11972176.png)
![4-{[(E)-(2-Bromophenyl)methylidene]amino}-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11972181.png)
